

4-(1-methyl-1H-pyrazol-4-yl)aniline molecular weight and formula

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Compound of Interest

Compound Name: 4-(1-methyl-1H-pyrazol-4-yl)aniline

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An In-depth Technical Guide to **4-(1-methyl-1H-pyrazol-4-yl)aniline**: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-(1-methyl-1H-pyrazol-4-yl)aniline**, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline a detailed synthetic pathway with mechanistic insights, and explore its strategic application in the design of targeted therapeutics, with a particular focus on kinase inhibitors. This document serves as a practical resource, integrating established scientific principles with field-proven methodologies to empower researchers in their pursuit of novel therapeutic agents.

Introduction: The Strategic Value of the Pyrazole-Aniline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole nucleus is a prominent member of this class.^[1] Pyrazole, a five-membered 1,2-diazole, is a core component in numerous FDA-approved drugs, including

blockbuster kinase inhibitors used in oncology (e.g., Crizotinib, Erdafitinib) and treatments for other conditions.[\[1\]](#)[\[2\]](#)

The compound **4-(1-methyl-1H-pyrazol-4-yl)aniline** combines the proven pyrazole scaffold with an aniline moiety. This combination is particularly powerful for several reasons:

- Structural Rigidity and Vectorial Projection: The pyrazole ring is a rigid, planar structure that acts as a stable anchor. The substituents project from it in well-defined vectors, allowing for precise positioning of pharmacophoric features within a protein's binding site.
- Hydrogen Bonding Capabilities: The pyrazole ring contains nitrogen atoms that can act as both hydrogen bond donors and acceptors. The aniline amine group provides an additional, potent hydrogen bond donor site.
- Synthetic Tractability: The aniline group is a versatile chemical handle, readily undergoing a variety of chemical transformations (e.g., amidation, sulfonylation, diazotization), which allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide will focus specifically on the N-methylated, 4,4'-substituted isomer, a key intermediate in the development of next-generation therapeutics.

Physicochemical Properties and Characterization

Accurate identification and characterization are the bedrock of reproducible scientific research. The key properties of **4-(1-methyl-1H-pyrazol-4-yl)aniline** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ N ₃	[3][4][5]
Molecular Weight	173.22 g/mol	[3]
Monoisotopic Mass	173.0953 g/mol	[4]
CAS Number	1079178-22-5	[3]
IUPAC Name	4-(1-methyl-1H-pyrazol-4-yl)aniline	[5]
SMILES	CN1C=C(C=N1)C2=CC=C(C=C2)N	[4][5]
InChIKey	GZFXGMBBEHIBBH-UHFFFAOYSA-N	[4][5]

Spectroscopic Data

For unambiguous confirmation of the compound's identity and purity, a combination of spectroscopic methods is essential. While specific spectra are dependent on experimental conditions, the expected signatures are:

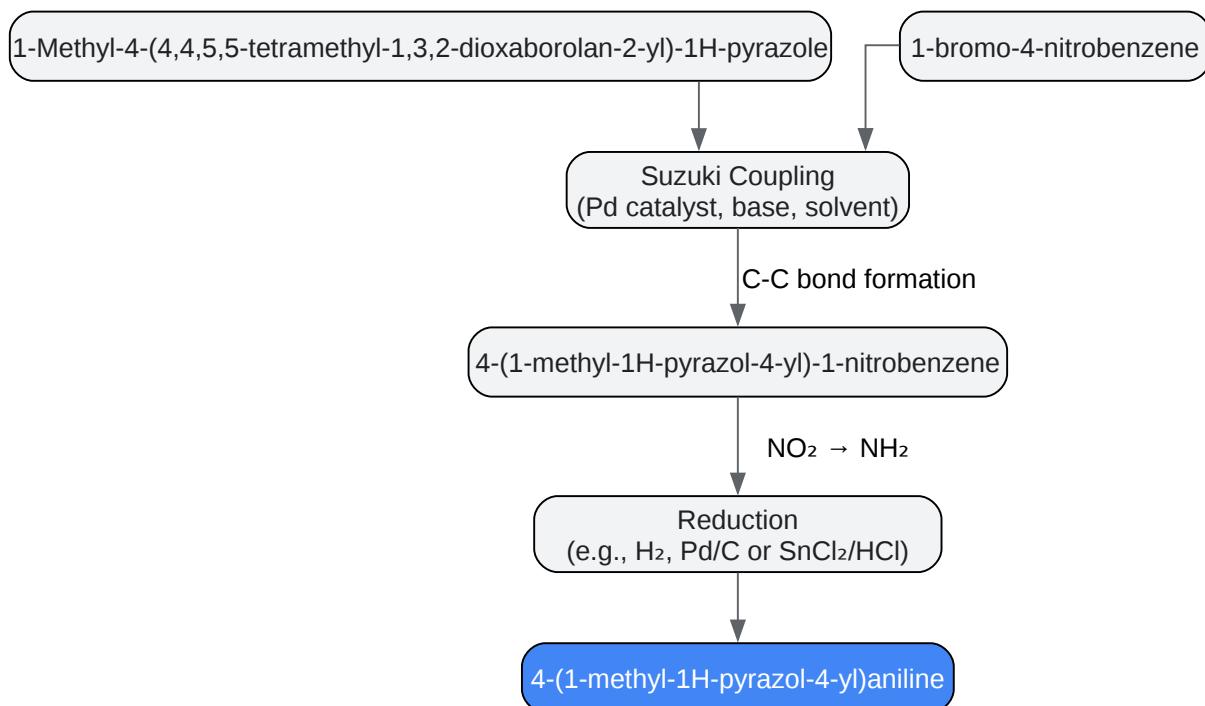
- ¹H NMR: Proton NMR is crucial for confirming the substitution pattern. Key expected signals would include a singlet for the N-methyl group, distinct signals for the pyrazole ring protons, and a characteristic AA'BB' splitting pattern for the protons on the 1,4-disubstituted benzene ring.
- ¹³C NMR: Carbon NMR will show the expected number of unique carbon environments, confirming the overall molecular structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated monoisotopic mass. The primary ion observed in ESI+ mode would be the [M+H]⁺ adduct at m/z 174.1026.[4]

Synthesis and Purification

The synthesis of **4-(1-methyl-1H-pyrazol-4-yl)aniline** is typically achieved through a multi-step sequence, often culminating in the reduction of a nitro-aromatic precursor. This approach is favored due to the wide availability of starting materials and the high efficiency of the final reduction step.

Synthetic Workflow

A common and reliable synthetic route involves a Suzuki coupling followed by nitro group reduction.



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Caption: Synthetic workflow for **4-(1-methyl-1H-pyrazol-4-yl)aniline**.

Detailed Experimental Protocol: Synthesis via Nitro Reduction

This protocol describes the reduction of the nitro intermediate, which is a common final step. A similar procedure is used for the synthesis of the parent compound 4-(1H-pyrazol-4-yl)aniline. [6]

Objective: To synthesize **4-(1-methyl-1H-pyrazol-4-yl)aniline** from 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene.

Materials:

- 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene
- Methanol (MeOH) / Dichloromethane (DCM) solvent mixture
- 10% Palladium on Carbon (Pd/C), wet
- Hydrogen (H₂) gas balloon or hydrogenation apparatus
- Diatomaceous earth (Celite®)

Procedure:

- Suspend the starting material, 4-(1-methyl-1H-pyrazol-4-yl)-1-nitrobenzene, in a suitable solvent mixture such as MeOH/DCM.
- Carefully add the 10% Pd/C catalyst to the suspension. The amount is typically 5-10% by weight relative to the starting material.
- Seal the reaction flask, evacuate the atmosphere under vacuum, and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere replaced by hydrogen.
- Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
- Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Causality Note: Pd/C is pyrophoric and must be handled with care; filtering while wet prevents ignition.
- Wash the filter cake with additional solvent (MeOH or DCM) to recover all the product.
- Combine the filtrates and concentrate under reduced pressure to yield the crude product.
- If necessary, purify the product further by silica gel column chromatography to obtain **4-(1-methyl-1H-pyrazol-4-yl)aniline** as a solid.

Trustworthiness: This protocol is self-validating. The progress is monitored by LC-MS, ensuring the reaction goes to completion. The final product's identity and purity must be confirmed by ¹H NMR and MS analysis, comparing the results to established data.

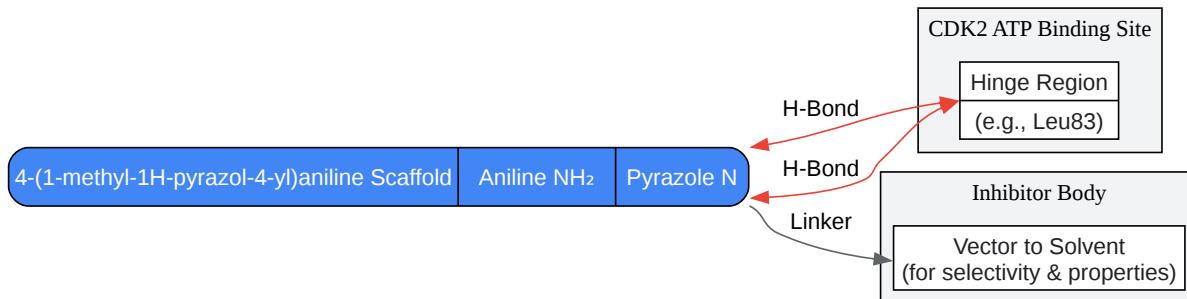
Applications in Drug Discovery: A Case Study in CDK2 Inhibition

The **4-(1-methyl-1H-pyrazol-4-yl)aniline** scaffold is a valuable building block for creating potent and selective kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.

A prime example of this scaffold's utility is in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.^[2] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Role in Kinase Inhibition

The **4-(1-methyl-1H-pyrazol-4-yl)aniline** moiety often serves as the "hinge-binding" element of a kinase inhibitor. The ATP-binding pocket of most kinases has a "hinge region" that forms key hydrogen bonds with the adenine base of ATP. An effective inhibitor must mimic this interaction.



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Caption: Interaction of the scaffold with the CDK2 kinase hinge region.

The aniline NH₂ group and a pyrazole nitrogen atom can form critical hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP pocket. The rest of the inhibitor molecule can then be elaborated to occupy other regions of the binding site to enhance potency and selectivity. Researchers have successfully used this scaffold to design CDK2 inhibitors with single-digit nanomolar potency by replacing a phenylsulfonamide moiety with pyrazole-derived groups.[2]

Experimental Protocols for Biological Evaluation

To assess the efficacy of a potential drug candidate derived from this scaffold, a robust biological assay is required.

Protocol: In Vitro CDK2/Cyclin E Kinase Inhibition Assay

This protocol provides a framework for measuring the potency (IC₅₀) of a compound against the CDK2 enzyme.

Objective: To determine the concentration of an inhibitor that reduces the activity of the CDK2/Cyclin E enzyme by 50%.

Materials:

- Recombinant human CDK2/Cyclin E enzyme
- Kinase substrate (e.g., Histone H1)
- Adenosine-5'-triphosphate (ATP), radiolabeled [γ -³²P]ATP or fluorescent equivalent
- Test compound (inhibitor) dissolved in DMSO
- Kinase reaction buffer
- Phosphocellulose paper and wash buffers (for radiolabel assay)
- Scintillation counter or fluorescence plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.
- Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the substrate (Histone H1), and the CDK2/Cyclin E enzyme.
- Inhibitor Addition: Add a small volume of the diluted test compound to each well. Include "no inhibitor" (DMSO only) controls for 100% enzyme activity and "no enzyme" controls for background.
- Reaction Initiation: Start the kinase reaction by adding ATP (spiked with [γ -³²P]ATP).
Causality Note: The ATP concentration should be near its K_m value for the enzyme to ensure competitive inhibitors can be accurately assessed.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 minutes) during which the enzyme phosphorylates the substrate.
- Reaction Termination: Stop the reaction by adding a strong acid or chelating agent (e.g., EDTA).
- Signal Detection:

- Radiometric: Spot the reaction mixture onto phosphocellulose paper. Wash extensively to remove unincorporated [γ - ^{32}P]ATP. Measure the remaining radioactivity (representing phosphorylated substrate) on the paper using a scintillation counter.
- Fluorescence-based: Use a commercially available kit that measures ATP consumption or ADP production via a coupled enzymatic reaction that produces a fluorescent signal. Read the plate on a fluorescence reader.
- Data Analysis: Plot the remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC_{50} value.

Conclusion

4-(1-methyl-1H-pyrazol-4-yl)aniline is more than just a chemical reagent; it is a strategically designed building block that leverages the privileged nature of the pyrazole scaffold. Its combination of structural rigidity, defined hydrogen bonding vectors, and synthetic versatility makes it an exceptionally valuable tool for medicinal chemists. As demonstrated by its successful incorporation into potent kinase inhibitors, this compound provides a robust starting point for developing targeted therapies. Continued exploration of derivatives built upon this core will undoubtedly fuel the discovery of novel drug candidates for cancer and other diseases.^[7]

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